Cas no 2137614-86-7 ({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine is a spirocyclic amine derivative characterized by its unique structural framework, combining an oxa-aza spiro ring system with an ethyl-substituted nitrogen. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its rigid spirocyclic core, which may enhance binding selectivity and metabolic stability. The presence of both oxygen and nitrogen heteroatoms within the spiro structure offers diverse functionalization opportunities, making it a versatile intermediate for the synthesis of bioactive molecules. Its well-defined stereochemistry and synthetic accessibility further contribute to its appeal in drug discovery and development applications.
{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine structure
2137614-86-7 structure
商品名:{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
CAS番号:2137614-86-7
MF:C12H24N2O
メガワット:212.331763267517
CID:5767818
PubChem ID:165849001

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
    • EN300-738785
    • 2137614-86-7
    • {9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
    • インチ: 1S/C12H24N2O/c1-2-14-8-6-12(7-9-14)5-3-4-11(10-13)15-12/h11H,2-10,13H2,1H3
    • InChIKey: IOCXVJXEUHJFNO-UHFFFAOYSA-N
    • ほほえんだ: O1C(CN)CCCC21CCN(CC)CC2

計算された属性

  • せいみつぶんしりょう: 212.188863393g/mol
  • どういたいしつりょう: 212.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-738785-0.5g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
0.5g
$1014.0 2025-03-11
Enamine
EN300-738785-0.1g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
0.1g
$930.0 2025-03-11
Enamine
EN300-738785-1.0g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
1.0g
$1057.0 2025-03-11
Enamine
EN300-738785-5.0g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
5.0g
$3065.0 2025-03-11
Enamine
EN300-738785-2.5g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
2.5g
$2071.0 2025-03-11
Enamine
EN300-738785-0.25g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
0.25g
$972.0 2025-03-11
Enamine
EN300-738785-10.0g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
10.0g
$4545.0 2025-03-11
Enamine
EN300-738785-0.05g
{9-ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine
2137614-86-7 95.0%
0.05g
$888.0 2025-03-11

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine 関連文献

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamineに関する追加情報

{9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine

The compound {9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine (CAS No: 2137614-86-7) is a complex organic molecule with a unique spirocyclic structure, making it an intriguing subject for both academic and industrial research. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, the nitrogen atom at position 9. The molecule also features an ethyl group at position 9 and a methanamine substituent at position 2, contributing to its diverse chemical properties.

Recent studies have highlighted the potential of {9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine in various fields, including drug discovery and materials science. Its spirocyclic structure provides a rigid framework that can be exploited for designing bioactive molecules with specific pharmacokinetic profiles. For instance, researchers have explored its role as a scaffold for developing inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and beta-secretase.

The synthesis of {9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine involves a multi-step process that typically begins with the preparation of the spirocyclic core. One common approach is the intramolecular cyclization of a suitably substituted diamine or amine derivative under specific reaction conditions, such as basic or acidic environments, depending on the desired stereochemistry and regioselectivity.

One of the most significant advancements in recent years has been the application of green chemistry principles to the synthesis of this compound. By employing catalytic asymmetric induction techniques, chemists have been able to achieve high enantioselectivity in the formation of the spirocyclic structure, reducing waste and improving overall efficiency.

In terms of applications, {9-Ethyl-1 oxaspiro azaspiro undecan methanamine} has shown promise in the development of advanced materials with tailored mechanical and electronic properties. For example, its rigid structure makes it a candidate for use in self-healing polymers or stimuli-responsive materials that can adapt to environmental changes.

Moreover, computational studies using molecular docking and quantum mechanics have provided deeper insights into the interactions between {9-Ethyl-spiro undecane methanamine} and biological targets at the molecular level. These studies have revealed that the ethyl group at position 9 plays a critical role in modulating the molecule's hydrophobicity and its ability to bind to target proteins.

Another area of active research is the exploration of {spiro undecane methanamine} as a building block for constructing larger supramolecular assemblies. By incorporating this compound into macrocycles or other supramolecular constructs, scientists aim to create systems with unprecedented functionality in sensing, catalysis, and drug delivery.

In conclusion, {9-Ethyl-spiro undecane methanamine} (CAS No: 2137614867) stands out as a versatile molecule with vast potential across multiple disciplines. Its unique structure and tunable properties make it an invaluable tool for advancing both fundamental research and practical applications in chemistry and beyond.

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